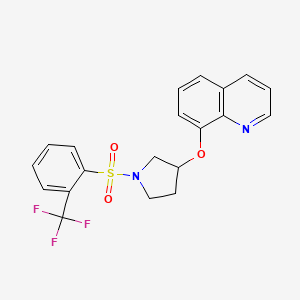

8-((1-((2-(Trifluormethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)chinolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a trifluoromethylphenylsulfonyl group

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity

The compound has shown promise in several pharmacological contexts:

- Neuropharmacology : It has been investigated for its effects on neurotransmitter systems, particularly serotonin receptors. Studies indicate that modifications in the quinoline structure can enhance affinity for the 5-HT6 receptor, which is implicated in mood regulation and cognitive function .

- Antinociceptive Properties : Research indicates that derivatives of quinoline compounds exhibit significant analgesic effects. The sulfonamide group may play a crucial role in modulating pain pathways, making it a candidate for pain management therapies .

Inhibitory Activity

The compound has been studied for its inhibitory effects on various enzymes:

- Nitric Oxide Synthase (nNOS) : A study demonstrated that analogs of this compound could inhibit nNOS effectively, suggesting potential applications in treating conditions related to nitric oxide dysregulation, such as neurodegenerative diseases .

- Enzyme Selectivity : The structural modifications have resulted in selective inhibition profiles against different nitric oxide synthase isoforms, which is critical for developing targeted therapies with reduced side effects .

Antimicrobial Applications

The compound's structural features suggest potential antimicrobial activity. The trifluoromethyl group has been associated with enhanced antibacterial properties, making it a candidate for further exploration in antibiotic development .

Case Study 1: 5-HT6 Receptor Antagonism

A series of experiments were conducted to evaluate the affinity of modified quinoline derivatives for the 5-HT6 receptor. Results indicated that specific substitutions at the pyrrolidine nitrogen improved binding affinity and selectivity compared to non-modified counterparts. This finding supports the hypothesis that structural modifications can significantly influence pharmacological outcomes .

Case Study 2: Analgesic Effects

In a preclinical study involving rodent models, the compound demonstrated significant antinociceptive activity comparable to established analgesics. The mechanism was attributed to its ability to modulate pain pathways through central nervous system interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification methods to ensure the compound’s purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the quinoline or pyrrolidine rings.

Substitution: The trifluoromethylphenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Wirkmechanismus

The mechanism of action of 8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the pyrrolidine ring and trifluoromethylphenylsulfonyl group can interact with proteins or enzymes, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core structure but differ in their substituents.

Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol have similar pyrrolidine rings but different functional groups.

Trifluoromethylphenylsulfonyl Compounds: These include various sulfonamides with trifluoromethylphenyl groups.

Uniqueness

8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is unique due to the combination of its quinoline core, pyrrolidine ring, and trifluoromethylphenylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Biologische Aktivität

The compound 8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic molecule that combines a quinoline core with a pyrrolidine ring and a trifluoromethyl-substituted phenyl sulfonyl group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | 8-[1-(2-(trifluoromethyl)phenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |

| Molecular Formula | C18H17F3N2O3S |

| Molecular Weight | 392.45 g/mol |

| Solubility | Soluble in organic solvents like DMSO and DMF |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and improve binding affinity to target proteins. The sulfonamide moiety is known to participate in hydrogen bonding, which can stabilize interactions with enzymes or receptors.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, potentially affecting processes such as proliferation and apoptosis.

- Antimicrobial Activity : Quinoline derivatives have been shown to possess antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Anticancer Properties : Studies suggest that similar compounds can induce apoptosis in cancer cells, making them candidates for anticancer therapy.

Anticancer Activity

Recent studies have evaluated the anticancer potential of quinoline derivatives, including those with similar structures to 8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline. For instance, a study demonstrated that quinoline-derived compounds exhibited significant growth inhibition in various cancer cell lines (e.g., A549 lung cancer cells) at low micromolar concentrations .

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives has been widely documented. For example, compounds featuring the quinoline nucleus have shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that modifications to the phenyl ring (such as trifluoromethyl substitution) can enhance antibacterial potency .

Study 1: Anticancer Activity in Zebrafish Model

In a study focused on the anticancer activity of quinoline-derived trifluoromethyl alcohols, it was found that certain derivatives were potent growth inhibitors in a zebrafish embryo model. This model is useful for assessing toxicity and efficacy due to its transparency and rapid development .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that increasing lipophilicity through trifluoromethyl substitutions positively correlated with enhanced anticancer activity. Compounds with optimal log P values demonstrated significant cytotoxicity against various tumor cell lines while maintaining low toxicity against normal cells .

Eigenschaften

IUPAC Name |

8-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3S/c21-20(22,23)16-7-1-2-9-18(16)29(26,27)25-12-10-15(13-25)28-17-8-3-5-14-6-4-11-24-19(14)17/h1-9,11,15H,10,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRYTHINKNDVNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.